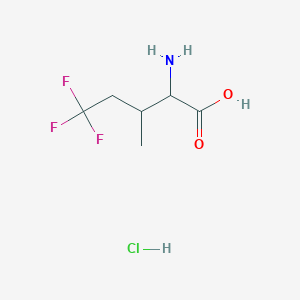
2-Amino-5,5,5-trifluoro-3-methylpentanoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-5,5,5-trifluoro-3-methylpentanoic acid hydrochloride is a fluorinated amino acid derivative. It is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties to the compound. This compound is of interest in various fields of scientific research due to its distinctive structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5,5,5-trifluoro-3-methylpentanoic acid hydrochloride typically involves the introduction of the trifluoromethyl group into the amino acid backbone. One common method involves the reaction of 3-methylpentanoic acid with trifluoromethylating agents under controlled conditions. The amino group is then introduced through amination reactions, followed by the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-5,5,5-trifluoro-3-methylpentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-amino-5,5,5-trifluoro-3-methylpentanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-amino-5,5,5-trifluoro-3-methylpentanoic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-3-methylpentanoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-amino-4,4,4-trifluorobutanoic acid: Another fluorinated amino acid with a shorter carbon chain.
2-amino-5-fluoro-3-methylpentanoic acid: Contains a single fluorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-amino-5,5,5-trifluoro-3-methylpentanoic acid hydrochloride imparts unique properties such as increased lipophilicity, metabolic stability, and reactivity compared to its non-fluorinated counterparts. These properties make it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C6H11ClF3NO2 |
|---|---|
Poids moléculaire |
221.60 g/mol |
Nom IUPAC |
2-amino-5,5,5-trifluoro-3-methylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H10F3NO2.ClH/c1-3(2-6(7,8)9)4(10)5(11)12;/h3-4H,2,10H2,1H3,(H,11,12);1H |
Clé InChI |
BLJDWYOSGVDFIE-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(F)(F)F)C(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



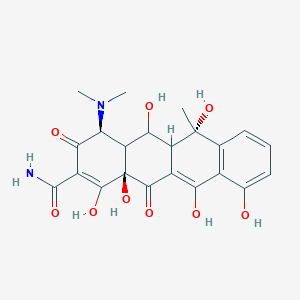

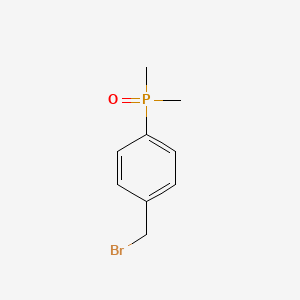
![3-([1,1'-Biphenyl]-4-yl)pyrrolidine](/img/structure/B13570066.png)
![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclopentane-1-carboxylicacid](/img/structure/B13570068.png)
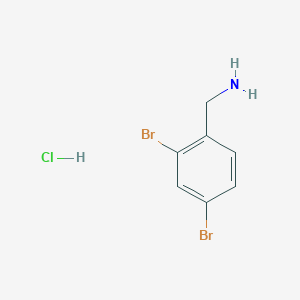
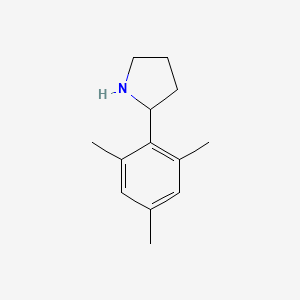
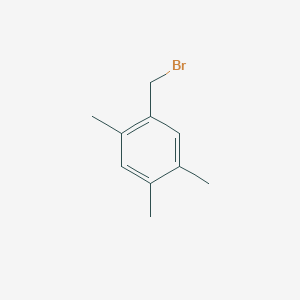

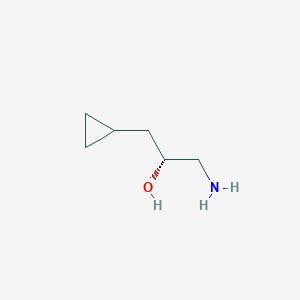
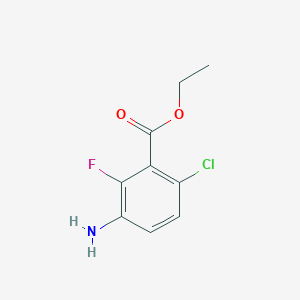
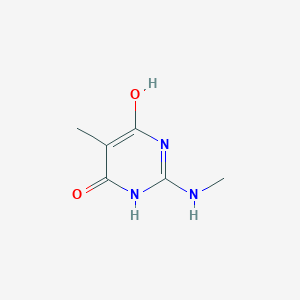
![Ethyl2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B13570118.png)
